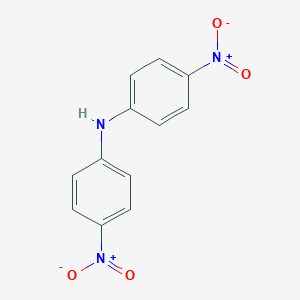

Bis(4-Nitrophenyl)amin

Übersicht

Beschreibung

4-Nitro-N-(4-nitrophenyl)aniline, also known as 4-Nitro-N-(4-nitrophenyl)aniline, is a useful research compound. Its molecular formula is C12H9N3O4 and its molecular weight is 259.22 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitro-N-(4-nitrophenyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitro-N-(4-nitrophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-N-(4-nitrophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

Bis(4-Nitrophenyl)amin-Derivate können als Katalysatoren in der organischen Synthese dienen. Zum Beispiel können sie in der aeroben Oxidation von Thiophenolen verwendet werden, die ein Schlüsselschritt bei der Synthese von Disulfiden ist . Disulfide sind in chemischen und biologischen Prozessen wichtig, und die Verwendung von this compound-Derivaten als Katalysatoren kann zu hohen Ausbeuten und Selektivitäten führen.

Metall-organische Gerüste (MOFs)

Diese Verbindungen können als Liganden beim Aufbau von MOFs wirken. MOFs finden aufgrund ihrer porösen Struktur Anwendung bei der Gasaufnahme, -trennung und -speicherung. This compound-basierte Liganden können zur Entwicklung neuartiger MOF-ähnlicher Strukturen zur Bewertung der Gasaufnahmeeigenschaften unter Bedingungen relativer Luftfeuchtigkeit beitragen .

Antimikrobielle Wirkstoffe

This compound und seine Derivate haben sich als potenzielle antimikrobielle Wirkstoffe erwiesen. Sie wurden gegen verschiedene Bakterienstämme wie S. aureus, S. pyogenes, E. coli und P. aeruginosa getestet und deuten auf ihre Nützlichkeit bei der Entwicklung neuer antibakterieller Medikamente hin .

Stabilisatoren für energetische Materialien

Die Verbindung und ihre Polymere können als Stabilisatoren für nitratestrige energetische Materialien verwendet werden. Ihre Effizienz und synergistische Effekte können mit Techniken wie thermogravimetrischer Analyse und differentieller Scanning-Kalorimetrie untersucht werden .

Polymerkatalysatoren

Polymerkatalysatoren mit this compound-Funktionsgruppen werden aufgrund ihrer hohen Stabilität und nichtflüchtigen Natur in der asymmetrischen Synthese eingesetzt. Sie bieten Vorteile wie Nichtkorrosivität, Umweltfreundlichkeit und einfache Rückgewinnung .

Wirkmechanismus

Mode of Action

It has been reported that hydroxamic acid complexes containing benzo-15-crown-5 have been synthesized and studied as catalysts for the cleavage of bis (4-nitrophenyl)phosphate (bnpp), a compound structurally similar to bis(4-nitrophenyl)amine .

Biochemical Pathways

It is known that the compound can participate in reactions involving hydrolysis .

Biochemische Analyse

Biochemical Properties

It has been used as a substrate in studies of enzyme activity . For instance, it has been used in the study of phosphatase-like activity of mono and dinuclear Ni (II) complexes

Cellular Effects

It is known that the compound is soluble in Acetone, Acetonitrile, DMF, DMSO, and Ethyl Acetate , suggesting that it could potentially interact with various cellular components and influence cell function

Molecular Mechanism

It has been suggested that the compound may participate in the catalytic reduction of 4-nitrophenol by nanostructured materials

Temporal Effects in Laboratory Settings

The compound is known to be stable and should be stored at -20° C

Metabolic Pathways

It is known that the compound can be involved in the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates

Biologische Aktivität

4-Nitro-N-(4-nitrophenyl)aniline, also known as DNAN (4,6-dinitro-2-aminophenol), is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

4-Nitro-N-(4-nitrophenyl)aniline is characterized by the presence of two nitro groups attached to an aniline structure. Its chemical formula is CHNO, and it exhibits both hydrophilic and lipophilic properties due to its functional groups.

Biological Activity Overview

The biological activity of 4-Nitro-N-(4-nitrophenyl)aniline has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are key findings from recent research.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial effects of 4-Nitro-N-(4-nitrophenyl)aniline against a range of bacterial strains. The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections .

Anticancer Activity

Research has also focused on the anticancer properties of 4-Nitro-N-(4-nitrophenyl)aniline. In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways.

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT-29: 20 µM

The induction of apoptosis was confirmed through flow cytometry and caspase activity assays, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 4-Nitro-N-(4-nitrophenyl)aniline has shown promise in reducing inflammation. Studies involving animal models have demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Level | Treated Level | p-value |

|---|---|---|---|

| TNF-α | 150 pg/mL | 80 pg/mL | <0.01 |

| IL-6 | 200 pg/mL | 90 pg/mL | <0.05 |

These findings suggest that this compound may be beneficial in treating inflammatory diseases.

The biological activities of 4-Nitro-N-(4-nitrophenyl)aniline are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitro groups can participate in redox reactions, influencing enzyme activity.

- Receptor Modulation : The compound may bind to cell surface receptors, altering signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Induction : It may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of 4-Nitro-N-(4-nitrophenyl)aniline against multi-drug resistant strains showed promising results, with significant bacterial growth inhibition observed at concentrations lower than traditional antibiotics.

- Cancer Cell Line Research : A series of experiments using different concentrations of the compound revealed a dose-dependent response in inducing apoptosis in MCF-7 cells, suggesting its potential use as an adjunct therapy in breast cancer treatment.

- Inflammation Model Study : In a controlled study using mice with induced inflammation, administration of the compound resulted in marked reductions in swelling and pain compared to control groups.

Eigenschaften

IUPAC Name |

4-nitro-N-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWHRQTUBOTQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171246 | |

| Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-27-8 | |

| Record name | 4,4′-Dinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N-(4-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-N-(4-nitrophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.